molecular formula C12H13ClO2 B1405877 6-Chloro-2,2-dimethylchroman-8-carbaldehyde CAS No. 1350761-48-6

6-Chloro-2,2-dimethylchroman-8-carbaldehyde

Cat. No. B1405877
M. Wt: 224.68 g/mol
InChI Key: LCOWVKYITXYUHJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde are not explicitly mentioned in the available resources .

Safety And Hazards

The safety and hazards of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde are not explicitly mentioned in the available resources .

properties

IUPAC Name

6-chloro-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOWVKYITXYUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC(=C2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,2-dimethylchroman-8-carbaldehyde

Synthesis routes and methods

Procedure details

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-chromene-8-carboxylate (350 mg, 1.37 mmol) was dissolved in dichloromethane (6.87 mL) and cooled to −78° C. DIBAL-H (4.12 mL, 4.12 mmol) was added dropwise. The reaction mixture was warmed to room temperature and stirred for 1 hour. It was then cooled to 0° C., diluted with dichloromethane (10.0 mL) and water (2.00 mL) was added slowly, followed by a 15% aqueous NaOH solution (5.00 mL). The mixture was warmed to room temperature and stirred for 15 minutes. The organic layer was separated, dried over Na2SO4, filtered, and concentrated under vacuum. The crude alcohol was used directly in the next step without further purification. The crude alcohol was dissolved in dichloromethane (7.00 mL), and Dess-Martin periodinane (1.20 g, 2.75 mmol) was added in one portion at room temperature. The reaction mixture was stirred at room temperature for 30 minutes and then concentrated under vacuum on silica gel. It was then purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to give the desired product as a white solid.
Name
6-Chloro-2,2-dimethyl-3,4-dihydro-2H-chromene-8-carboxylate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
6.87 mL
Type
solvent
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,2-dimethylchroman-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,2-dimethylchroman-8-carbaldehyde
Reactant of Route 3
6-Chloro-2,2-dimethylchroman-8-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Chloro-2,2-dimethylchroman-8-carbaldehyde
Reactant of Route 5
6-Chloro-2,2-dimethylchroman-8-carbaldehyde
Reactant of Route 6
6-Chloro-2,2-dimethylchroman-8-carbaldehyde

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